molecular formula C16H20N4O3S2 B2754523 N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide CAS No. 393564-85-7

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2754523
M. Wt: 380.48
InChI Key: UFIKOQSKFSQFAM-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains an ethoxyanilino group and a sulfanyl group attached to the thiadiazole ring.

Scientific Research Applications

Antitumor Activity

  • Research has shown that compounds similar to N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide exhibit moderate antitumor activity against malignant tumor cells. A study synthesized derivatives and assessed their effects on renal cancer cell lines, indicating potential in cancer therapy (Horishny & Matiychuk, 2020).

Photodynamic Therapy for Cancer Treatment

  • Zinc phthalocyanine derivatives, structurally related to the compound , have been synthesized and characterized for their potential in photodynamic cancer therapy. Their properties, such as high singlet oxygen quantum yield, make them suitable as Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimycobacterial Agents

  • Some derivatives of 1,3,4-thiadiazoles, a class to which the compound belongs, have shown exceptional in vitro activity against Mycobacterium tuberculosis. These findings indicate their potential as selective antitubercular agents, particularly against both replicating and nonreplicating strains of M. tuberculosis (Karabanovich et al., 2016).

Antimicrobial Applications

  • The structural framework of N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide is conducive to antimicrobial activity. Compounds with similar structures have been synthesized and shown moderate antimicrobial activity, demonstrating potential in combating bacterial infections (Farag, Kheder, & Mabkhot, 2009).

Central Nervous System Activity

  • Derivatives of 1,3,4-thiadiazole, like the compound , have been studied for their effects on the central nervous system. Some of these compounds exhibited significant antidepressant and anxiolytic properties, suggesting potential applications in treating mental health disorders (Clerici et al., 2001).

Carbonic Anhydrase Inhibition

  • Related compounds have been shown to inhibit carbonic anhydrase, a critical enzyme in various physiological processes. This inhibition suggests potential applications in the development of therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Ilies et al., 2003).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-3-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(9-7-11)23-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIKOQSKFSQFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

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